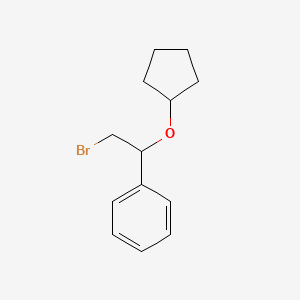
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a cyclopentyloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-(cyclopentyloxy)ethyl)benzene typically involves the bromination of an appropriate precursor. One common method is the electrophilic aromatic substitution reaction where benzene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom . The cyclopentyloxy group can be introduced via a nucleophilic substitution reaction where a suitable leaving group on the benzene ring is replaced by the cyclopentyloxy group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and catalysts such as FeBr3 are used.
Nucleophilic Substitution: Strong bases like sodium hydroxide (NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution with hydroxide ions can produce phenol derivatives .
科学的研究の応用
(2-Bromo-1-(cyclopentyloxy)ethyl)benzene has several applications in scientific research:
作用機序
The mechanism of action of (2-Bromo-1-(cyclopentyloxy)ethyl)benzene involves its interaction with various molecular targets. In electrophilic substitution reactions, the compound forms a positively charged intermediate (benzenonium ion) which then undergoes further reactions to yield the final product . In nucleophilic substitution, the compound forms a negatively charged intermediate which then loses a halide ion to form the final product .
類似化合物との比較
Similar Compounds
Bromobenzene: Similar in structure but lacks the cyclopentyloxy group.
1-Bromo-2-ethylbenzene: Similar but with an ethyl group instead of the cyclopentyloxy group.
特性
分子式 |
C13H17BrO |
|---|---|
分子量 |
269.18 g/mol |
IUPAC名 |
(2-bromo-1-cyclopentyloxyethyl)benzene |
InChI |
InChI=1S/C13H17BrO/c14-10-13(11-6-2-1-3-7-11)15-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2 |
InChIキー |
ORBHVSYRPRPNGW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC(CBr)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)
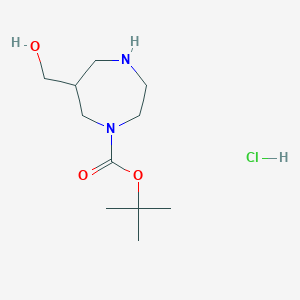
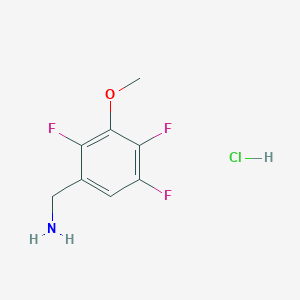
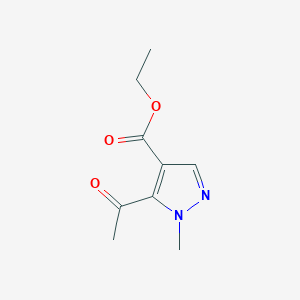
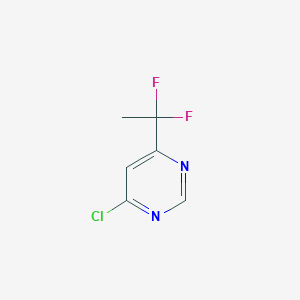
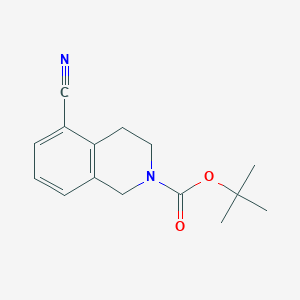
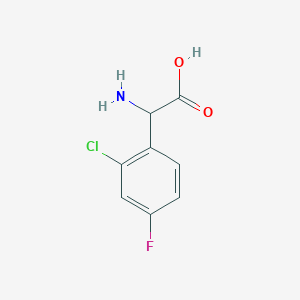
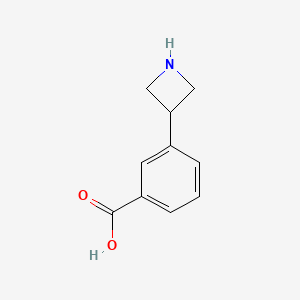
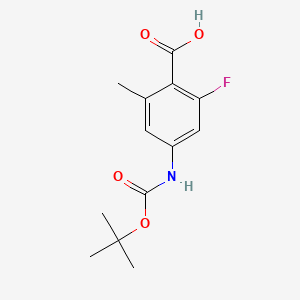
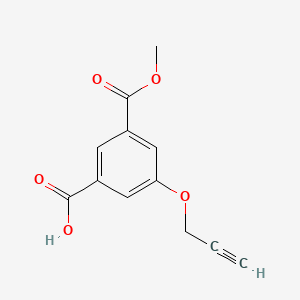
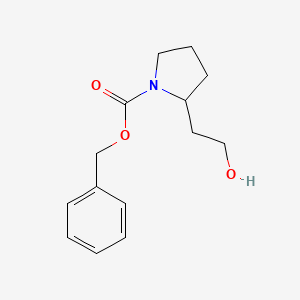
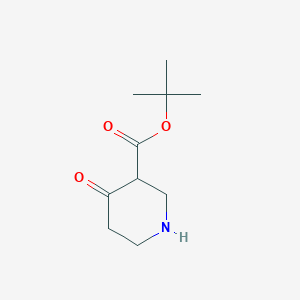
![tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate](/img/structure/B13505097.png)
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine](/img/structure/B13505099.png)
